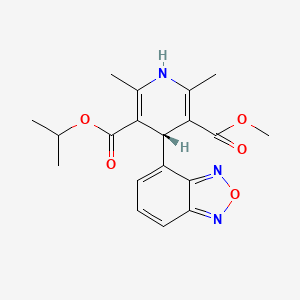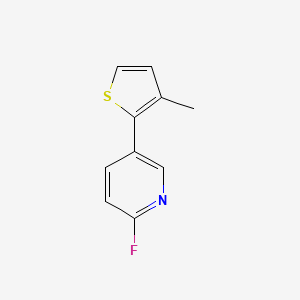
2-Fluoro-5-(3-methylthiophen-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-(3-methylthiophen-2-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(3-methylthiophen-2-yl)pyridine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These agents are used to introduce the fluorine atom into the pyridine ring under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(3-methylthiophen-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-fluoro-5-(3-methylthiophen-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-fluoro-5-(3-methylthiophen-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-(trifluoromethyl)pyridine
- 2-amino-5-fluoropyridine
- 2-chloro-5-(3-methylthiophen-2-yl)pyridine
Uniqueness
2-fluoro-5-(3-methylthiophen-2-yl)pyridine is unique due to the presence of both a fluorine atom and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
CAS No. |
837376-37-1 |
|---|---|
Molecular Formula |
C10H8FNS |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-fluoro-5-(3-methylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C10H8FNS/c1-7-4-5-13-10(7)8-2-3-9(11)12-6-8/h2-6H,1H3 |
InChI Key |
RYGQGRAICBWYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
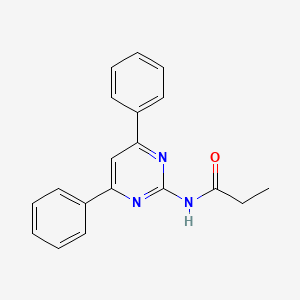
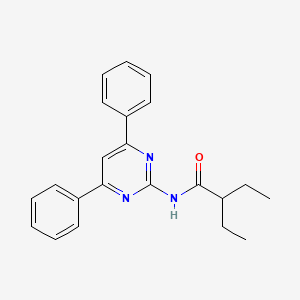
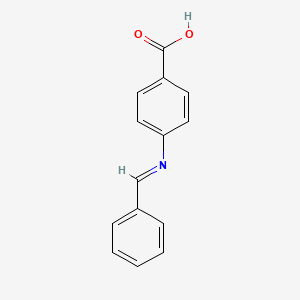
![1-(9H-Pyrido[3,4-b]indol-3-yl)ethanone](/img/structure/B3063949.png)

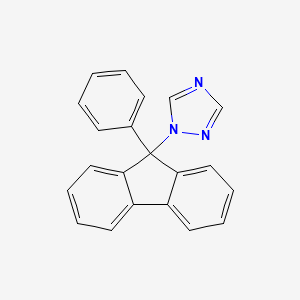
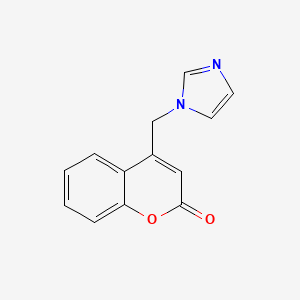
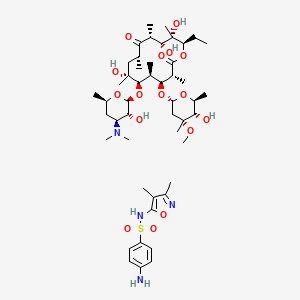
![3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B3063973.png)
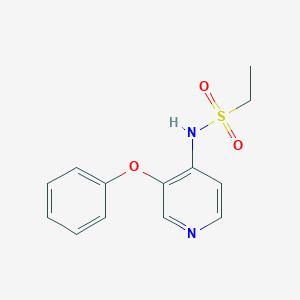
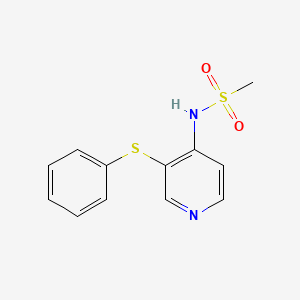
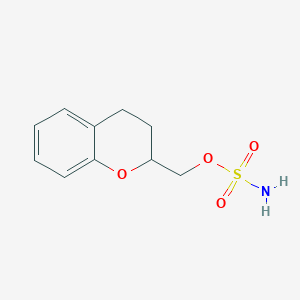
![2-[4-(Aminomethyl)anilino]-2-oxoacetic acid](/img/structure/B3063999.png)
